Bilastine N-Oxide

Analytical Method Validation Impurity Profiling Quality Control

Generic ANDA filers and QC labs face regulatory risk when using non-validated impurity reference standards for Bilastine batch release. Bilastine N-Oxide (CAS 2069238-47-5) is the certified pharmacopoeial reference standard that eliminates this gap. - Certified purity ≥95% (HPLC), compliant with ICH Q2(R1) for method validation specificity. - Enables accurate Relative Retention Time (RRT) and Relative Response Factor (RRF) determination for oxidative degradation marker quantification. - Supplied with full characterization data; traceable against USP/EP pharmacopoeial standards upon request.

Molecular Formula C₂₈H₃₇N₃O₄
Molecular Weight 479.61
Cat. No. B1153990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilastine N-Oxide
Synonyms1-(4-(2-Carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-Oxide
Molecular FormulaC₂₈H₃₇N₃O₄
Molecular Weight479.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bilastine N-Oxide Impurity and Stability Standard


Bilastine N-Oxide (CAS 2069238-47-5) is the N-oxide degradation product and process-related impurity of bilastine, a second-generation, non-sedating H1-antihistamine [1]. It is chemically defined as 1-(4-(2-carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-oxide [2]. This compound serves as a crucial pharmacopoeial reference standard for the analysis and quality control of bilastine drug substances and finished products, ensuring compliance with regulatory guidelines .

Why Bilastine N-Oxide Is Irreplaceable


Bilastine N-Oxide is not a therapeutic agent but a specific impurity and degradation marker. Its accurate detection and quantification are mandated by ICH guidelines for the quality control of bilastine drug substances and products [1]. Unlike the parent drug or other bilastine-related compounds, Bilastine N-Oxide possesses a distinct molecular formula (C28H37N3O4), a molecular weight of 479.6 g/mol, and a unique retention time in validated chromatographic systems . Substituting it with a non-identical analog—such as a different bilastine impurity or an unrelated N-oxide—would invalidate analytical method specificity, compromise stability-indicating power, and lead to regulatory non-compliance during ANDA filings or commercial batch release [2].

Bilastine N-Oxide Analytical and Procurement Evidence


Certified Purity and Identity for Accurate Quantitation

Bilastine N-Oxide is supplied as a high-purity reference standard (≥95%) with comprehensive characterization data (including HRMS, NMR) that ensures reliable identification and quantitation . This level of purity and characterization is essential for establishing system suitability, determining relative response factors (RRF), and accurately quantifying the impurity in bilastine drug substances and finished products during forced degradation and stability studies .

Analytical Method Validation Impurity Profiling Quality Control

In Silico Toxicity vs. Parent Drug

In silico toxicity predictions for Bilastine N-Oxide (DP2) indicate potential hepatotoxicity and hERG I channel inhibition [1]. This contrasts sharply with the parent drug, Bilastine, which has a well-established safety profile and demonstrates minimal hERG interaction (IC50 ≥300 µM) [2]. Furthermore, the co-occurring degradation product benzimidazole (DP1) exhibits high mutagenic potential [1]. This differential toxicity profile necessitates the specific control of Bilastine N-Oxide levels in drug products.

In Silico Toxicology Degradation Product Safety hERG Inhibition

Oxidative Degradation Marker for Stability Validation

Bilastine N-Oxide is the primary degradation product formed under oxidative stress conditions (e.g., hydrogen peroxide), as identified by HRMS [1]. This specific formation pathway makes it an essential marker for validating the stability-indicating power of analytical methods for bilastine. A validated method must be able to separate and quantify Bilastine N-Oxide from the parent drug and other impurities with a resolution (Rs) typically greater than 2.0 [2].

Forced Degradation Studies Stability-Indicating Methods LC-MS

ICH Impurity Threshold Compliance

As an unspecified impurity in bilastine drug substance, Bilastine N-Oxide must be controlled below the ICH Q3A identification threshold of 0.10% (for a maximum daily dose ≤2 g/day) [1]. Quantification of this impurity at such low levels requires a highly pure and well-characterized reference standard to ensure accurate determination of response factors and method sensitivity (typically achieving an LOQ of 0.05% or lower) [2].

ICH Guidelines Impurity Control ANDA Filing

Bilastine N-Oxide Procurement and Application Scenarios


Forced Degradation and Stability Method Development

Analytical R&D and QC laboratories use Bilastine N-Oxide as a critical reference standard during forced degradation studies (oxidative stress) to confirm the identity of the degradation product and to validate the specificity and stability-indicating power of their HPLC or UPLC methods. The certified purity (≥95%) ensures accurate calculation of peak purity and resolution factors, meeting ICH Q2(R1) validation requirements .

Impurity Profiling for ANDA and DMF

Generic pharmaceutical companies require a well-characterized sample of Bilastine N-Oxide to generate comparative impurity profiles for Abbreviated New Drug Applications (ANDA). The reference standard is used to spike samples, determine relative retention times (RRT) and relative response factors (RRF), and demonstrate that the impurity level in the proposed generic product is below the ICH Q3A identification threshold of 0.10% [1].

In Silico and In Vitro Toxicity Assessment

Given its predicted hepatotoxicity and hERG inhibition [2], Bilastine N-Oxide is a key compound for toxicology and safety pharmacology studies. Researchers use the purified reference standard for in vitro assays (e.g., hERG patch-clamp, hepatocyte toxicity) to confirm in silico predictions and to establish a safety margin for the impurity, supporting the overall drug safety evaluation [3].

QC Batch Release and Stability Monitoring

Commercial QC laboratories use Bilastine N-Oxide as a system suitability standard and a quantitative marker to monitor impurity levels in each batch of bilastine API and finished drug product. This ensures ongoing compliance with regulatory specifications and detects any potential degradation during the product's shelf life, safeguarding patient safety and product quality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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